N-(2-chlorobenzyl)-5-(4-chlorophenyl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
5-(4-CHLOROPHENYL)-N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyridinyl group, and an oxazole ring. It is often used in various fields such as chemistry, biology, and medicine due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-CHLOROPHENYL)-N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoyl chloride with 2-chlorobenzylamine to form an amide intermediate. This intermediate is then reacted with 2-pyridinecarboxylic acid and oxalyl chloride to form the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product. Industrial methods may also incorporate purification steps such as recrystallization and chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-(4-CHLOROPHENYL)-N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the chlorine atoms with other functional groups .
Scientific Research Applications
5-(4-CHLOROPHENYL)-N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-CHLOROPHENYL)-N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl-2-pyridyl ketone: Shares a similar chlorophenyl and pyridyl structure but lacks the oxazole ring.
2-(4-Chlorobenzoyl)pyridine: Similar in structure but differs in the functional groups attached to the pyridine ring.
Uniqueness
5-(4-CHLOROPHENYL)-N-[(2-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to its combination of a chlorophenyl group, a pyridinyl group, and an oxazole ring. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds .
Properties
Molecular Formula |
C22H15Cl2N3O2 |
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Molecular Weight |
424.3 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-[(2-chlorophenyl)methyl]-N-pyridin-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H15Cl2N3O2/c23-17-10-8-15(9-11-17)20-13-19(26-29-20)22(28)27(21-7-3-4-12-25-21)14-16-5-1-2-6-18(16)24/h1-13H,14H2 |
InChI Key |
FFOTZHOWHAVEDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN(C2=CC=CC=N2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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